molecular formula C22H30N6O4S B586371 Iso Sildenafil-d3 CAS No. 1794829-17-6

Iso Sildenafil-d3

Cat. No.: B586371
CAS No.: 1794829-17-6
M. Wt: 477.598
InChI Key: AEHJOHLAUWUPQW-HPRDVNIFSA-N
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Description

Iso Sildenafil-d3 is a deuterated analog of sildenafil, a well-known medication primarily used to treat erectile dysfunction and pulmonary arterial hypertension. . The deuterium atoms in this compound replace the hydrogen atoms in the methyl group of the piperazine ring, which can provide insights into the metabolic pathways and pharmacokinetics of sildenafil.

Scientific Research Applications

Iso Sildenafil-d3 has several scientific research applications, including:

Mechanism of Action

Sildenafil acts through a complex series of chemical reactions in order to relax smooth muscle tissue and allow for unimpeded blood flow within the penis . This process is enabled by the structural similarities between sildenafil and cGMP, which enables Viagra to act as a competitive binding agent of PDE-5 .

Safety and Hazards

Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

Sildenafil is a potent selective, reversible inhibitor of phosphodiesterase type 5 (PDE5) approved for the treatment of erectile dysfunction and pulmonary arterial hypertension . As it enters the fourth industrial era, it catalyzes the treatment advances against erectile dysfunction and pulmonary hypertension . The plethora of detailed clinical data accumulated and the two sildenafil analogues marketed, namely tadalafil and vardenafil, signify the relevant therapeutic and commercial achievements .

Preparation Methods

The synthesis of Iso Sildenafil-d3 involves several steps, starting from the appropriate deuterated precursors. The general synthetic route includes:

    Formation of the pyrazolopyrimidinone core: This involves the cyclization of suitable precursors under controlled conditions.

    Introduction of the ethoxyphenyl group: This step typically involves a substitution reaction where the ethoxyphenyl group is introduced to the pyrazolopyrimidinone core.

    Attachment of the deuterated piperazine ring:

Industrial production methods for this compound are similar to those used for sildenafil, with additional steps to incorporate deuterium. These methods often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms at specific positions in the molecule .

Chemical Reactions Analysis

Iso Sildenafil-d3 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Iso Sildenafil-d3 is compared with other similar compounds such as sildenafil, tadalafil, and vardenafil. These compounds share a similar mechanism of action but differ in their chemical structure and pharmacokinetic properties. This compound is unique due to the presence of deuterium atoms, which can provide insights into the metabolic pathways and improve the compound’s stability .

Similar compounds include:

Properties

CAS No.

1794829-17-6

Molecular Formula

C22H30N6O4S

Molecular Weight

477.598

IUPAC Name

5-[2-ethoxy-5-[4-(trideuteriomethyl)piperazin-1-yl]sulfonylphenyl]-2-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one

InChI

InChI=1S/C22H30N6O4S/c1-5-7-17-19-20(25-27(17)4)22(29)24-21(23-19)16-14-15(8-9-18(16)32-6-2)33(30,31)28-12-10-26(3)11-13-28/h8-9,14H,5-7,10-13H2,1-4H3,(H,23,24,29)/i3D3

InChI Key

AEHJOHLAUWUPQW-HPRDVNIFSA-N

SMILES

CCCC1=C2C(=NN1C)C(=O)N=C(N2)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC

Synonyms

5-[2-Ethoxy-5-[(4-(methyl-d3)-1-piperazinyl)sulfonyl]phenyl]-2,6-dihydro-2-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one;  1-[[3-(4,7-Dihydro-2-methyl-7-oxo-3-_x000B_propyl-2H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxyphenyl]sulfonyl]-4-(methyl-d3)piperazi

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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